molecular formula C13H19NO4S B1368225 3-[4-(diethylsulfamoyl)phenyl]propanoic Acid CAS No. 867329-87-1

3-[4-(diethylsulfamoyl)phenyl]propanoic Acid

Cat. No.: B1368225
CAS No.: 867329-87-1
M. Wt: 285.36 g/mol
InChI Key: UJPDUPAQLUGRTG-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Bond lengths :
    • S–O bonds in the sulfonamide group: ~1.43 Å (typical for sulfonyl groups).
    • C–S bond: ~1.76 Å.
  • Dihedral angles : The sulfonamide group adopts a tetrahedral geometry around sulfur, with O–S–O angles near 120°.
  • Rotatable bonds : The propanoic acid chain and ethyl groups introduce conformational flexibility, enabling multiple rotamers.

Crystallographic Data and Conformational Isomerism

As of current data, no crystallographic studies specifically on This compound have been published. However, analogous sulfonamide-containing compounds exhibit:

  • Planar sulfonamide groups : Due to resonance stabilization between sulfur and oxygen atoms.
  • Conformational preferences : The diethylamino group may adopt staggered or eclipsed configurations relative to the sulfonyl group, influenced by steric hindrance.

Predicted crystal packing (based on similar structures) suggests intermolecular hydrogen bonding between the carboxylic acid (–COOH) and sulfonamide (–SO$$_2$$N–) groups, fostering layered arrangements.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted $$^1$$H NMR shifts (CDCl$$3$$ or DMSO-d$$6$$):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Carboxylic acid (–COOH) 12.1–12.5 Singlet
Phenyl ring (ortho to sulfonamide) 7.8–8.0 Doublet
Phenyl ring (meta to sulfonamide) 7.4–7.6 Doublet
Propanoic acid (–CH$$_2$$–) 2.6–3.0 Triplet
Diethyl (–N(CH$$2$$CH$$3$$)$$_2$$) 1.1–1.3 (CH$$_3$$) Triplet
3.2–3.4 (N–CH$$_2$$) Quartet

$$^{13}$$C NMR Key Peaks:

  • Carboxylic acid carbon: ~174 ppm.
  • Sulfonamide sulfur-attached carbon: ~140 ppm.
  • Ethyl carbons: ~14 ppm (CH$$3$$), ~45 ppm (N–CH$$2$$).

Infrared (IR) Spectroscopy

Functional Group Absorption Range (cm$$^{-1}$$) Intensity
O–H (carboxylic acid) 2500–3300 Broad
S=O (sulfonamide) 1320–1350 and 1140–1160 Strong
C=O (carboxylic acid) 1680–1720 Strong
C–N (sulfonamide) 920–980 Medium
C–H (ethyl) 2800–3000 Medium

The sulfonamide S=O stretches appear as two strong bands due to symmetric and asymmetric vibrations.

UV-Vis Spectroscopy

The compound exhibits absorption in the UV region due to the aromatic phenyl ring (π→π* transitions) and n→π* transitions of the sulfonamide and carboxylic acid groups. Expected λ$$_{\text{max}}$$:

  • ~260–280 nm : Aromatic ring absorption.
  • ~210 nm : Carboxylic acid and sulfonamide transitions.

Tables of Structural and Spectroscopic Data

Table 1: Molecular Identity Summary

Property Value Source
CAS Registry Number 867329-87-1
Molecular Formula C$${13}$$H$${19}$$NO$$_4$$S
Molecular Weight 285.36 g/mol
SMILES CCN(CC)S(=O)(=O)C1=CC=C(CCC(=O)O)C=C1
InChIKey UJPDUPAQLUGRTG-UHFFFAOYSA-N

Table 2: Predicted IR Absorption Bands

Bond Vibration Wavenumber (cm$$^{-1}$$) Assignment
O–H stretch 2500–3300 Carboxylic acid
S=O asymmetric stretch 1350–1320 Sulfonamide
S=O symmetric stretch 1160–1140 Sulfonamide
C=O stretch 1720–1680 Carboxylic acid

Properties

IUPAC Name

3-[4-(diethylsulfamoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-14(4-2)19(17,18)12-8-5-11(6-9-12)7-10-13(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPDUPAQLUGRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427851
Record name 3-[4-(diethylsulfamoyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867329-87-1
Record name 3-[4-(diethylsulfamoyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(diethylsulfamoyl)phenyl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(diethylsulfamoyl)phenyl]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(diethylsulfamoyl)benzene.

    Alkylation: The benzene ring is alkylated with a suitable alkylating agent to introduce the propanoic acid group.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(diethylsulfamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

3-[4-(diethylsulfamoyl)phenyl]propanoic acid has potential applications across various scientific and industrial fields, including pharmaceutical development, antimicrobial research, and anti-inflammatory studies. The compound's structure, featuring a propanoic acid backbone with a diethylsulfamoyl group on the phenyl ring, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

  • Chemistry As a building block in organic synthesis and a reagent in chemical reactions.
  • Biology For its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine In the development of new drugs, due to its antibacterial and anti-inflammatory properties.
  • Industry In the production of specialty chemicals and materials.

Biological Activities

This compound's biological activities are mainly due to its sulfonamide group. Sulfonamides are known for their antibacterial properties, and this compound may have similar effects. It also shows potential anti-inflammatory properties, making it a possible treatment for inflammatory conditions like arthritis. It may also interact with specific biological pathways, but more research is needed to fully understand these mechanisms.

The uniqueness of this compound lies in its specific diethyl substituents on the sulfonamide group, which may enhance its solubility and biological activity compared to similar compounds. This structural modification could potentially improve its pharmacological profile, making it a subject of interest in medicinal chemistry research.

Similar Compounds

  • 4-(diethylsulfamoyl)benzoic acid
  • 3-(4-(diethylsulfamoyl)phenyl)prop-2-enoic acid
  • 4-(diethylsulfamoyl)phenylacetic acid

Mechanism of Action

The mechanism of action of 3-[4-(diethylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Pathway Modulation: Modulating key biochemical pathways to achieve the desired therapeutic or biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanoic Acid Derivatives

Compound Name Substituent(s) on Phenyl Ring Functional Groups Molecular Formula Key References
3-[4-(Diethylsulfamoyl)phenyl]propanoic acid Diethylsulfamoyl (-SO₂N(Et)₂) Sulfonamide, carboxylic acid C₁₃H₁₉NO₄S
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino (-NH-C₆H₄-OH) Amino, phenolic hydroxyl, carboxylic acid C₉H₁₁NO₃
3-(3-Hydroxyphenyl)propanoic acid 3-Hydroxyphenyl (-C₆H₄-OH) Phenolic hydroxyl, carboxylic acid C₉H₁₀O₃
3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic acid Thiomorpholine sulfonyl (-SO₂-thiomorpholine) Sulfonamide, carboxylic acid C₁₃H₁₇NO₄S₂
3-(4-Isobutylphenyl)propanoic acid (Ibuprofen Impurity F) 4-Isobutylphenyl (-C₆H₄-C(CH₂CH₃)₂) Alkyl, carboxylic acid C₁₃H₁₈O₂

Key Observations :

  • Thiomorpholine sulfonyl analogs (e.g., ) share sulfonamide motifs but incorporate a sulfur-containing heterocycle, which may enhance metabolic stability .

Pharmacological and Functional Comparison

Key Observations :

  • Hydroxyphenyl-substituted analogs exhibit dual anticancer and antioxidant activities, whereas the target compound’s diethylsulfamoyl group suggests a narrower focus on enzyme inhibition .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility (mg/mL) Stability Notes Key References
This compound Not reported; predicted low aqueous solubility due to sulfonamide Stable under inert storage
3-(3-Hydroxyphenyl)propanoic acid 2 mg/mL in ethanol, 1 mg/mL in DMSO Aqueous solutions stable ≤24 hours
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Not reported Likely sensitive to light/heat due to nitro group

Key Observations :

  • The target compound’s sulfonamide group likely reduces aqueous solubility compared to hydroxylated analogs, necessitating organic solvents for biological testing .

Biological Activity

3-[4-(diethylsulfamoyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. Its unique structure includes a benzene ring attached to a propanoic acid moiety, with a diethylsulfamoyl group as a substituent. This compound exhibits various biological activities, primarily attributed to its sulfonamide functionality, which is known for its antibacterial and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅N₁O₄S
  • Molecular Weight : Approximately 285.36 g/mol

The presence of the sulfonamide group enhances its potential interactions with biological systems, making it an interesting candidate for therapeutic applications.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial effects. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, in studies comparing different derivatives of phenylpropanoic acids, some demonstrated promising antibacterial properties comparable to established antibiotics such as chloramphenicol .

Anti-inflammatory Effects

This compound also shows potential anti-inflammatory activity. The sulfonamide group may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In related studies, derivatives of phenylpropanoic acids have been evaluated for their COX inhibitory activity, revealing that certain compounds can effectively inhibit both COX-1 and COX-2 enzymes .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaUnique Features
3-[4-(dimethylsulfamoyl)phenyl]propanoic acidC₁₁H₁₅N₁O₄SContains dimethyl instead of diethyl group
3-(4-sulfamoylphenyl)propanoic acidC₉H₁₁N₁O₄SLacks ethyl substituents
3-[4-(aminosulfonyl)phenyl]propanoic acidC₉H₁₁N₁O₄SContains an amino group instead of ethyl

The diethyl substituents in this compound may enhance its solubility and biological activity compared to other similar compounds.

Case Studies and Research Findings

  • Study on COX Inhibition : A study evaluated various derivatives for their ability to inhibit COX enzymes. Compounds similar to this compound showed varying degrees of inhibition, indicating that structural modifications could enhance efficacy against inflammatory pathways .
  • Antibacterial Activity Assessment : Another research project focused on the antibacterial properties of phenylpropanoic acid derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that this compound could be effective against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[4-(diethylsulfamoyl)phenyl]propanoic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves introducing the diethylsulfamoyl group via sulfamoylation of a phenylpropanoid precursor. For example, aryl isocyanate coupling (e.g., using 4-DMAP in CH₂Cl₂) can be adapted for sulfamoyl group installation, as seen in analogous syntheses of sulfonates . Optimizing reaction time, solvent (e.g., DMF vs. THF), and catalysts (e.g., Na₂CO₃) is critical, with yields ranging from 86% to 94% under controlled conditions . Post-synthesis purification via hydrogenation (10% Pd/C, H₂ gas) achieves >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related 3-[4-(trifluoromethyl)phenyl]propanoic acid, which forms hydrogen-bonded dimers in crystal lattices . Complementary techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., diethylsulfamoyl proton shifts at δ 1.1–1.3 ppm).
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (carboxylic acid C=O).
  • HPLC/MS : For purity assessment and molecular weight confirmation (e.g., expected m/z = 329.4 g/mol).

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • Methodological Answer : While specific hazard data for this compound is limited, analogous propanoic acid derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid) require:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking studies (using AutoDock Vina) can model interactions with biological targets, such as enzymes inhibited by sulfonamide groups. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid showed antimicrobial activity via binding to bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences). To mitigate:

  • Standardized Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity.
  • Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations to ensure reproducibility .

Q. How does the diethylsulfamoyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfamoyl moiety enhances solubility via hydrogen bonding but may reduce membrane permeability. Advanced studies include:

  • LogP Measurement : Compare octanol/water partition coefficients with/without the group.
  • Caco-2 Assays : Evaluate intestinal absorption in vitro.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What synthetic modifications improve the compound’s stability under physiological conditions?

  • Methodological Answer : Stability challenges (e.g., hydrolysis of the sulfamoyl group) are addressed via:

  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced bioavailability.
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to labile bonds.
  • pH Optimization : Buffer formulations to maintain stability in gastric/intestinal pH ranges .

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